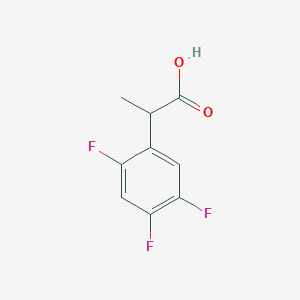
tiegusanin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiegusanin L is a dibenzocyclooctadiene lignan, a type of natural compound found in certain plant species. Lignans are known for their diverse biological activities, including antiviral, antitumor, and antioxidant properties . This compound has been isolated from plants of the genus Schisandra, which are widely used in traditional medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tiegusanin L involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most of the compound being obtained through extraction from natural sources. Advances in synthetic chemistry may eventually lead to more efficient industrial production methods .
Análisis De Reacciones Químicas
Types of Reactions
Tiegusanin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Tiegusanin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Biology: Investigated for its potential biological activities, such as antiviral, antitumor, and antioxidant effects.
Medicine: Explored for its potential therapeutic applications, including the treatment of viral infections and cancer.
Industry: Potential use in the development of new pharmaceuticals and natural product-based therapies
Mecanismo De Acción
The mechanism of action of tiegusanin L involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by interfering with viral enzymes or proteins. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals .
Comparación Con Compuestos Similares
Tiegusanin L is part of a larger group of dibenzocyclooctadiene lignans, which include compounds like schisandrin, gomisin, and wuweizisu . Compared to these similar compounds, this compound may exhibit unique biological activities or chemical properties, making it a valuable subject for further research .
Propiedades
Fórmula molecular |
C31H32O8 |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
[(8R,9R,10R)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-23-29(38-16-37-23)30(35-4)25(20)26-21(15-22(32)28(34-3)31(26)36-5)27(18(17)2)39-24(33)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,27,32H,13,16H2,1-5H3/b12-11+/t17-,18-,27-/m1/s1 |
Clave InChI |
ZUSDJUTXFWPDCB-UCZNXJLISA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)O)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C=CC5=CC=CC=C5)O)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
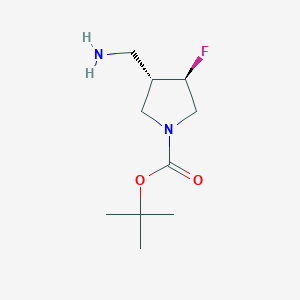
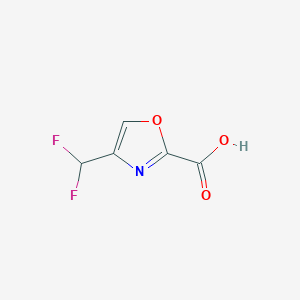
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
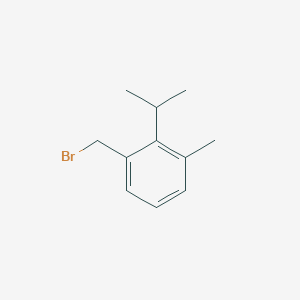
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
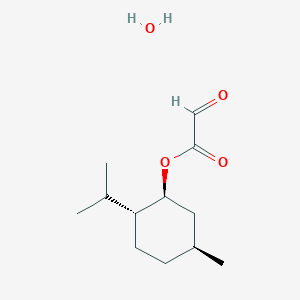
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
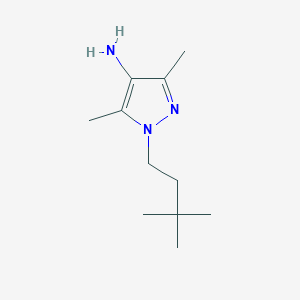
amine](/img/structure/B13066573.png)


